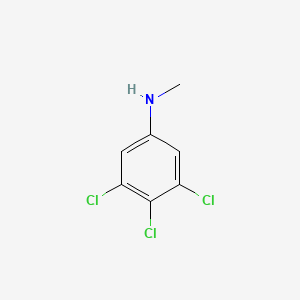

n-Methyl-3,4,5-trichloroaniline

Description

Contextualization of n-Methyl-3,4,5-trichloroaniline within Chlorinated Aniline (B41778) Chemistry

Chlorinated anilines are aromatic amines that have one or more chlorine atoms attached to the benzene (B151609) ring. ontosight.ai These compounds are significant intermediates in the synthesis of a variety of products, including dyes, pesticides, and pharmaceuticals. ontosight.aimdpi.com The number and position of the chlorine atoms on the aniline ring dramatically influence the chemical and physical properties of the molecule.

This compound is a derivative of 3,4,5-trichloroaniline (B147634), which is a solid at room temperature with limited solubility in water but better solubility in organic solvents. ontosight.ai The addition of a methyl group to the nitrogen atom, a process known as N-methylation, further modifies these properties. N-methylated amines are crucial bioactive compounds and are widely used in the chemical, pharmaceutical, and agricultural industries. researchgate.netnih.gov

The synthesis of chlorinated anilines can be achieved through the chlorination of aniline or its derivatives. ontosight.ainih.gov The direct chlorination of unprotected anilines can be challenging and may require specific conditions to achieve the desired regioselectivity. nih.gov The synthesis of this compound would likely involve the N-methylation of 3,4,5-trichloroaniline or the chlorination of N-methylaniline. The N-methylation of amines can be accomplished using various methylating agents and catalysts. researchgate.netresearchgate.netacs.org

Below is a data table comparing the general properties of aniline and the more specifically related 3,4,5-trichloroaniline, for which more data is available.

| Property | Aniline | 3,4,5-Trichloroaniline |

| Molecular Formula | C₆H₇N | C₆H₄Cl₃N epa.gov |

| Molecular Weight | 93.13 g/mol | 196.46 g/mol epa.govsigmaaldrich.com |

| Appearance | Oily liquid | Solid powder sigmaaldrich.com |

| Melting Point | -6 °C | 97-99 °C sigmaaldrich.com |

| Boiling Point | 184.1 °C | Not specified |

| Water Solubility | 3.6 g/100 mL at 20 °C | Limited ontosight.ai |

Academic Research Landscape and Significance of this compound Studies

While specific research on this compound is limited, the broader classes of chlorinated anilines and N-methylated aromatic amines are the subject of extensive academic study. Research on chlorinated anilines often focuses on their environmental fate and potential as precursors to disinfection byproducts in water treatment processes. mdpi.comnih.govacs.org The presence of aniline-related structures in pharmaceuticals and pesticides makes their reactivity with disinfectants like chlorine a significant area of investigation. acs.org

Studies on N-methylated aromatic amines often explore their synthesis and application as building blocks for more complex molecules. researchgate.netnih.gov The development of efficient and environmentally friendly methods for N-methylation is a key focus, with various catalysts and methylating agents being investigated. researchgate.netresearchgate.netacs.orgacs.org

The study of this compound would likely intersect these two areas of research. Its structure suggests potential applications as an intermediate in the synthesis of specialized chemicals. For instance, 3,4,5-trichloroaniline has been used to create platinum complexes with potential antileukemic activity. sigmaaldrich.com The N-methylated counterpart could offer modified biological activity or different physical properties to such complexes. Furthermore, understanding the behavior of this compound in environmental systems would be important, given the general concerns about the persistence and transformation of chlorinated aromatic compounds. mdpi.comnih.gov

Research into the synthesis of related compounds, such as 2-methyl-3,4,5-trichloropyrimidine, highlights the chemical transformations that can involve trichlorinated aromatic or heterocyclic structures. njit.edu These studies provide a basis for understanding the potential reactivity and synthetic utility of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl3N |

|---|---|

Molecular Weight |

210.5 g/mol |

IUPAC Name |

3,4,5-trichloro-N-methylaniline |

InChI |

InChI=1S/C7H6Cl3N/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,11H,1H3 |

InChI Key |

JDCGPLMQMNRGKJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C(=C1)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyl 3,4,5 Trichloroaniline

Advanced Synthetic Routes to n-Methyl-3,4,5-trichloroaniline

The synthesis of this compound can be approached through several strategic pathways, primarily involving the modification of aniline (B41778) or its derivatives.

N-Alkylation Strategies for Substituted Aniline Synthesis

The introduction of a methyl group onto the nitrogen atom of a substituted aniline is a key step in forming this compound. A common precursor for this is 3,4,5-trichloroaniline (B147634). chemicalbook.com N-alkylation of aniline derivatives can be achieved using various methylating agents.

One general method for the N-alkylation of amines involves the use of aryl esters in the presence of a triarylborane catalyst, such as B(C6F5)3. rsc.org This metal-free approach allows for the N-alkylation of a wide range of amine substrates, including diarylamines and N-methylphenyl amines, with good to excellent yields. rsc.org Another approach involves reacting aniline with methanol (B129727) in the liquid phase at elevated temperatures and pressures in the presence of a copper or chromium-based catalyst. google.com

A specific example of N-alkylation involves the reaction of a substituted aniline with sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent. For instance, substituted anilines can be added to a suspension of NaH in THF at room temperature, stirred, and then treated with a compound like 2,6-dichloro-3,5-dinitrotoluene to yield the N-alkylated product. chemicalbook.com

Halogenation and Amination Approaches for Trichloroaniline Precursors

The synthesis of the precursor, 3,4,5-trichloroaniline, often starts with aniline or its derivatives, which then undergo halogenation. The direct chlorination of aniline is a common method to produce trichloroanilines. For example, 2,4,6-trichloroaniline (B165571) can be synthesized by reacting dry aniline with chlorine gas in a carbon tetrachloride solution. wikipedia.org Similarly, chlorination of aniline can be achieved using sulfuryl chloride in the presence of a solvent like chlorobenzene. google.comgoogle.com N-chlorosuccinimide (NCS) in acetonitrile (B52724) has also been used for the regioselective trichlorination of aniline to yield 2,4,6-trichloroaniline. tandfonline.com

The synthesis of specifically 3,4,5-trichloroaniline can be achieved through multi-step processes involving nitration, reduction, and halogenation of benzene (B151609) derivatives. While direct chlorination of aniline often leads to the 2,4,6-isomer, specific isomers like 3,4,5-trichloroaniline require more controlled synthetic strategies. google.comprepchem.comchemicalbook.com

Derivatization Reactions and Novel Compound Synthesis from this compound

This compound serves as a versatile building block for the synthesis of more complex molecules with various industrial applications.

Formation of Azo-Dyes and Pigment Intermediates

Trichloroanilines are important intermediates in the production of azo dyes and pigments. mdcplindia.comnih.gov The general process involves the diazotization of the aniline derivative, followed by coupling with a suitable aromatic compound. For instance, 2,4,5-trichloroaniline (B140166) is used in the synthesis of Pigment Red 112 and Pigment Red 218 through diazotization and subsequent coupling reactions. dyestuffintermediates.com

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings. ontosight.ai The specific properties and color of the dye are determined by the nature of the substituents on the aromatic rings. While direct examples involving this compound are not prevalent in the provided search results, the general reactivity of trichloroanilines suggests its potential use in creating azo dyes with specific chromophoric properties.

Synthesis of Pyrazole (B372694) Derivatives Involving this compound Motifs

Pyrazole derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities. nih.gov Their synthesis often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov

While the direct synthesis of pyrazole derivatives from this compound is not explicitly detailed in the search results, the general synthetic strategies for pyrazoles can be adapted. For example, a substituted aniline can be converted into a hydrazine derivative, which can then react with a suitable diketone or a related precursor to form the pyrazole ring. nih.govnih.gov The trichlorinated phenyl group from this compound would be a substituent on the resulting pyrazole ring, potentially influencing its biological activity.

Exploration of Other Functional Group Transformations

This compound can undergo various other chemical transformations to yield a range of functionalized molecules. The amino group can be modified to form amides, sulfonamides, and other nitrogen-containing functional groups. The aromatic ring can also participate in further electrophilic substitution reactions, although the presence of three electron-withdrawing chlorine atoms makes it less reactive.

One documented reaction for a related compound, 3,4,5-trichloroaniline, is its reaction with thiophosgene (B130339) in the presence of calcium carbonate to produce the corresponding isothiocyanate, which is a versatile intermediate for further synthesis. chemicalbook.com

Environmental Transformation and Degradation Pathways of N Methyl 3,4,5 Trichloroaniline

Microbial Metabolism and Biotransformation of n-Methyl-3,4,5-trichloroaniline

No information was found regarding the microbial metabolism or biotransformation of this compound.

Anaerobic Degradation Mechanisms and Reductive Dechlorination Pathways

There is no available data describing the anaerobic degradation or reductive dechlorination pathways specifically for this compound.

Aerobic Biotransformation Pathways and Corresponding Enzyme Systems

Information on the aerobic biotransformation of this compound and the enzyme systems involved could not be located in the existing scientific literature.

Identification and Characterization of Microorganisms Involved in this compound Biotransformation

No studies have been published that identify or characterize microorganisms capable of biotransforming this compound.

Kinetic Studies of Microbial Degradation in Environmental Systems

Kinetic data and studies on the rate of microbial degradation of this compound in any environmental system are not available.

Abiotic Environmental Fate of this compound

No information was found regarding the abiotic environmental fate of this compound.

Photochemical Degradation Processes in Aqueous Environments

There are no available studies on the photochemical degradation or photolysis of this compound in aqueous environments. Research on other compounds, such as 2,4,5-trichloroaniline (B140166), indicates that photochemical processes contribute to degradation, but these findings cannot be directly extrapolated to the N-methylated form nih.govnih.gov.

Hydrolytic Stability and Reaction Pathways

There is no available information on the hydrolytic stability of this compound. Studies detailing its reactivity with water under various environmental pH conditions, its hydrolysis rate constants, or the identification of its potential hydrolysis products have not been found.

Environmental Distribution and Attenuation Studies

Behavior in Soil-Water and Sediment Systems

Specific research on the behavior of this compound in soil-water and sediment systems is lacking. Consequently, there is no data to characterize its persistence, mobility, or transformation processes in these environmental compartments.

Adsorption and Desorption Dynamics in Various Environmental Matrices

No studies were identified that investigated the adsorption and desorption characteristics of this compound. Therefore, key parameters such as the soil-water partition coefficient (Kd), the organic carbon-normalized adsorption coefficient (Koc), and the factors influencing its binding to soil and sediment particles remain unknown.

Mechanistic Investigations of N Methyl 3,4,5 Trichloroaniline Reactions

Biochemical Reaction Mechanisms in Non-Human Systems

The biotransformation of n-Methyl-3,4,5-trichloroaniline in non-human systems is a complex process mediated by various enzymatic pathways. These reactions are essential for detoxifying the compound and facilitating its excretion.

While specific studies on the complete metabolic profile of this compound are limited, the biotransformation is expected to proceed through several key enzymatic reactions, primarily N-demethylation and N-oxidation, followed by ring hydroxylation. These pathways are inferred from studies on structurally similar compounds, such as other trichloroanilines and N-methylated anilines. mdpi.com

One of the primary metabolic routes for N-methylated anilines is N-demethylation , which would yield 3,4,5-trichloroaniline (B147634). This reaction is often a critical step in the metabolism of N-methylated arylamines. nih.gov Subsequently, the resulting primary amine, 3,4,5-trichloroaniline, can undergo further biotransformation.

Another significant pathway is N-oxidation , which can occur on the tertiary amine of this compound to form an N-oxide derivative. This pathway is common for many xenobiotics containing nitrogen. mdpi.com

Aromatic hydroxylation is also a potential metabolic pathway, leading to the formation of phenolic metabolites. For 3,4,5-trichloroaniline, oxidation of the aromatic ring can produce 2-amino-4,5,6-trichlorophenol. mdpi.com It is plausible that this compound could undergo similar ring hydroxylation.

The identification of these metabolites often relies on techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are used to separate and identify the products of in vitro metabolism studies using, for example, rat liver microsomes. nih.govnih.gov Fungi like Cunninghamella elegans are also utilized as microbial models for mammalian metabolism to study the biotransformation of xenobiotics and produce metabolites for identification.

Potential Metabolites of this compound Biotransformation

| Precursor | Potential Metabolite | Metabolic Pathway |

|---|---|---|

| This compound | 3,4,5-trichloroaniline | N-demethylation |

| This compound | This compound-N-oxide | N-oxidation |

| This compound | Hydroxylated this compound | Aromatic Hydroxylation |

| 3,4,5-trichloroaniline | 2-amino-4,5,6-trichlorophenol | Aromatic Hydroxylation |

| 3,4,5-trichloroaniline | N-acetyl-3,4,5-trichloroaniline | N-acetylation |

Several enzyme systems are implicated in the metabolism of this compound.

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of xenobiotics. CYPs, particularly isoforms like CYP2E1, are known to metabolize small, polar molecules including anilines and halogenated hydrocarbons. nih.gov In the context of 3,4,5-trichloroaniline, CYP enzymes are suggested to be involved in its bioactivation to toxic metabolites. mdpi.com For N-methylated anilines, such as p-chloro-N-methylaniline, CYP-mediated N-demethylation has been demonstrated in subcellular fractions of the avocado pear, requiring NADPH and oxygen. nih.gov

Flavin-containing monooxygenases (FMOs) are another class of enzymes that catalyze the oxygenation of soft nucleophiles, including the nitrogen atom in amines. nih.gov FMOs are involved in the N-oxidation of various xenobiotics. researchgate.net While FMOs are known to metabolize many nitrogen-containing compounds, studies on 3,4,5-trichloroaniline suggest that renal FMOs may not play a significant role in its bioactivation. mdpi.com However, FMOs are known to catalyze the N-oxygenation of nicotine, another N-methylated compound. nih.gov

Peroxidases , such as horseradish peroxidase and those found in mammalian tissues, can also catalyze the oxidation of aniline (B41778) derivatives. researchgate.net For instance, chloride peroxidase can catalyze both N-oxidation and ring halogenation of 4-chloroaniline (B138754). nih.gov The N-oxidation of 4-chloroaniline by chloride peroxidase leads to the formation of 4-chloronitrosobenzene, with 4-chlorophenylhydroxylamine (B1217613) as a detectable intermediate. nih.gov It is plausible that peroxidases could also contribute to the metabolism of this compound.

Enzyme Systems Involved in Aniline Derivative Metabolism

| Enzyme System | Typical Reaction Catalyzed | Relevance to this compound |

|---|---|---|

| Cytochrome P450 (CYP) | N-demethylation, Aromatic hydroxylation, N-oxidation | Likely involved in N-demethylation and ring hydroxylation. mdpi.comnih.gov |

| Flavin Monooxygenase (FMO) | N-oxidation | Potential for N-oxidation, though its role in trichloroaniline toxicity is debated. mdpi.comnih.gov |

| Peroxidase | N-oxidation, Ring halogenation | Potential for N-oxidation. nih.gov |

N-Acetylation is a major metabolic pathway for primary aromatic amines, catalyzed by N-acetyltransferases (NATs). This reaction involves the transfer of an acetyl group from acetyl-CoA to the amino group of the aniline derivative. For 3,4,5-trichloroaniline, N-acetylation would lead to the formation of N-acetyl-3,4,5-trichloroaniline. mdpi.com This pathway is generally considered a detoxification step, as the resulting acetanilides often have reduced toxicity. Studies on the N-acetylation of anilines with acetyl chloride have been conducted, highlighting the commonality of this reaction. derpharmachemica.com

N-Oxidation , as previously mentioned, is a key pathway for both primary and secondary/tertiary anilines. For primary anilines like 3,4,5-trichloroaniline, N-oxidation can be catalyzed by CYPs, FMOs, and peroxidases, leading to the formation of hydroxylamines and nitroso derivatives. mdpi.com These metabolites can be reactive and may contribute to the toxicity of the parent compound. For this compound, FMOs are a likely candidate for catalyzing N-oxidation to form the corresponding N-oxide. researchgate.net

Chemical Reaction Kinetics and Thermodynamic Analyses

The study of chemical reaction kinetics and thermodynamics provides a quantitative understanding of the reactivity of this compound and its derivatives.

The substituents on the aromatic ring of this compound, namely the three chlorine atoms and the N-methyl group, significantly influence its reactivity.

The chlorine atoms are electron-withdrawing groups due to their inductive effect (-I effect). This withdrawal of electron density from the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution. libretexts.org However, in nucleophilic aromatic substitution reactions, electron-withdrawing groups can increase the reaction rate by stabilizing the negatively charged intermediate.

The N-methyl group is an electron-donating group. In the context of reactions involving the amino group, the methyl group can influence the basicity and nucleophilicity of the nitrogen atom.

Influence of Substituents on Aniline Reactivity

| Substituent Group | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Reactions at the Ring |

|---|---|---|---|

| Chlorine (Cl) | Electron-withdrawing (-I) | Deactivating | Activating |

| Methyl (-CH3) on Nitrogen | Electron-donating (+I) | - | Increases nucleophilicity of nitrogen |

Studies on Bond Fission Mechanisms in this compound Related Compounds

The chemical reactivity and environmental fate of substituted anilines like this compound are largely governed by the cleavage of specific chemical bonds within the molecule. Mechanistic studies on related compounds, particularly other chlorinated and N-alkylated anilines, provide crucial insights into the potential bond fission pathways. These investigations typically focus on the cleavage of the N-C (alkyl-amine), C-Cl (carbon-chlorine), and N-H bonds, employing various methods including enzymatic, photochemical, and catalytic approaches.

Research into the N-dealkylation of aniline derivatives has revealed multiple mechanistic pathways. rsc.orgnih.gov One significant area of study involves the oxidative N-dealkylation mediated by enzymes like cytochrome P-450. nih.govacs.org The central debate in this area revolves around whether the mechanism proceeds via a single electron transfer (SET) from the amine nitrogen to the enzyme's oxidant, or a hydrogen atom transfer (HAT) from the α-carbon of the N-alkyl group. nih.gov In the SET mechanism, an aminium radical cation is formed, which increases the acidity of the α-protons, leading to proton transfer and subsequent bond cleavage. nih.gov Conversely, the HAT mechanism involves a direct abstraction of a hydrogen atom from the carbon adjacent to the nitrogen, forming a carbinolamine that then decomposes to the dealkylated amine and an aldehyde. nih.gov

Studies using N-cyclopropyl-N-methylaniline (CPMA) as a probe have provided evidence favoring the HAT mechanism in certain P450-mediated systems. The observation that the cyclopropyl (B3062369) ring remains intact during dealkylation argues against a SET mechanism, which would be expected to lead to ring opening. nih.gov

Alternative, non-enzymatic methods for N-dealkylation have also been explored. For instance, high-frequency ultrasound can induce catalyst-free N-dealkylation of aniline derivatives in water. rsc.org Mechanistic investigations suggest that this process occurs via thermal cracking of the N-C bond within the high-temperature environment of the cavitation bubble–water interface. rsc.org

Catalytic systems have also been developed for oxidative N-dealkylation. Non-heme manganese catalysts, for example, have been shown to effectively catalyze the N-demethylation of N,N-dimethylaniline derivatives. mdpi.com Studies on the effect of substituents on the aromatic ring indicate that the reaction involves an electrophilic intermediate. A Hammett correlation analysis yielded negative ρ values, suggesting the buildup of positive charge in the transition state, consistent with an initial electron-transfer step from the amine to a high-valent oxometal species. mdpi.com

The cleavage of the C-Cl bond is another critical degradation pathway for chlorinated anilines. Studies on 2,4,5-trichloroaniline (B140166) have shown that photochemical processes contribute significantly to its degradation in aqueous environments. nih.gov While the detailed mechanism was not fully elucidated in the initial study, exposure to sunlight led to a 28% degradation, with 81% of the subsequent mineralization attributed to photochemical reactions. nih.gov This highlights the role of light energy in initiating the cleavage of the robust C-Cl bond.

Theoretical studies have provided further understanding of bond cleavage energetics. Quantum-chemical calculations on a series of substituted anilines have been used to determine the N-H bond dissociation energies (BDEs). researchgate.net These studies show how different substituents on the aromatic ring influence the strength of the N-H bond, which can be correlated with the stability of the resulting anilinyl radical. researchgate.net This information is fundamental to understanding the thermodynamics of various radical-mediated reaction pathways.

A summary of different bond fission mechanisms in aniline derivatives is presented below.

| Bond Type | Reaction Type | Method/Catalyst | Key Intermediates/Mechanism | Related Compound(s) |

| N-Calkyl | Oxidative N-Dealkylation | Cytochrome P450 | Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET); Carbinolamine | N,N-Dimethylaniline, N-cyclopropyl-N-methylaniline |

| N-Calkyl | Oxidative N-Dealkylation | Non-heme Manganese Catalysts | Electron transfer to high-valent oxomanganese species; Radical cation | Substituted N,N-Dimethylanilines |

| N-Calkyl | N-Dealkylation | High-Frequency Ultrasound | Thermal cracking at cavitation bubble interface | Aniline derivatives |

| C-Cl | Photodegradation | Sunlight | Photochemical cleavage | 2,4,5-Trichloroaniline |

| N-H | Homolytic Cleavage | Theoretical Calculation | Radical formation; Substituent effects on Bond Dissociation Energy (BDE) | Substituted Anilines |

| N-Cformyl | Photochemical Deformylation | UV Light (254 nm) | Homolytic cleavage of amide bond; Nitrogen-centered radical | N,N-diphenylformamide |

The effect of substituents on the oxidative N-demethylation of N,N-dimethylaniline derivatives using a manganese catalyst and m-chloroperoxybenzoic acid (mCPBA) as an oxidant is detailed in the following table.

| Substituent (X) in X-C₆H₄N(CH₃)₂ | Product Ratio (N-methylaniline / N-methylformanilide) |

| 4-OCH₃ | 99 / 1 |

| 4-CH₃ | 97 / 3 |

| H | 95 / 5 |

| 4-Cl | 89 / 11 |

| 4-CN | 80 / 20 |

Data adapted from a study on non-heme manganese catalysts, illustrating the influence of electron-donating and electron-withdrawing groups on the reaction pathway. mdpi.com

Advanced Analytical Methodologies for N Methyl 3,4,5 Trichloroaniline Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating n-Methyl-3,4,5-trichloroaniline from complex mixtures, such as environmental samples, and for its precise quantification. Gas and liquid chromatography, especially when coupled with mass spectrometry, provide the necessary sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like chlorinated anilines. epa.gov For this compound, a sample would typically be extracted from its matrix (e.g., water, soil) using a suitable solvent, potentially followed by a cleanup step to remove interfering substances. epa.gov The extract is then introduced into the GC system.

Following separation in the gas chromatograph, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For this compound (molecular weight: 210.49 g/mol ), one would expect to observe a molecular ion (M+) peak and characteristic fragment ions resulting from the loss of the methyl group (-CH3) and chlorine atoms (-Cl). When analyzing unfamiliar or complex environmental samples, using GC-MS is highly recommended for absolute analyte identification. epa.gov

Table 1: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Example Condition | Rationale/Comment |

|---|---|---|

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds, including aniline (B41778) derivatives. google.com |

| Injector Temp. | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min | A typical temperature program to separate compounds with varying boiling points. |

| Carrier Gas | Helium at 1 mL/min | Inert carrier gas standard for GC-MS applications. |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. publications.gc.ca |

| MS Mode | Full Scan (for identification), SIM (for quantification) | Full scan is used to identify unknown compounds, while Selected Ion Monitoring (SIM) increases sensitivity for trace-level quantification. google.comresearchgate.net |

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are thermally labile or require derivatization for GC analysis. Direct injection of aqueous samples is often possible, simplifying sample preparation. d-nb.info This technique is highly sensitive and specific, making it ideal for trace analysis of contaminants in various matrices. nih.gov

For this compound, a reversed-phase HPLC separation would be the standard approach. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid (e.g., formic acid) to improve peak shape by ensuring the analyte is in its protonated form. d-nb.infonih.gov

After elution from the HPLC column, the analyte enters the mass spectrometer, where it is ionized using a soft ionization technique like electrospray ionization (ESI) in positive mode (ESI+). Tandem mass spectrometry (MS/MS) is then employed for quantification using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and reduces background noise, allowing for very low detection limits. d-nb.infonih.gov

Table 2: Predicted HPLC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Example Condition | Rationale/Comment |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column offering good resolution for aromatic amines. |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Gradient elution (e.g., 20% B to 95% B) is used to effectively separate analytes. Formic acid aids in protonation for ESI+. d-nb.info |

| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar compounds like anilines, and the amine group readily accepts a proton. d-nb.info |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity by monitoring a specific precursor-to-product ion transition. d-nb.info |

| Precursor Ion | m/z 211 (for [M+H]+ with 35Cl) | The expected protonated molecular ion for the most abundant chlorine isotope. |

| Product Ion(s) | To be determined experimentally | Would likely involve fragmentation of the precursor ion, such as the loss of a methyl group or HCl. |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for analyzing its electronic and vibrational properties.

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra reveal the presence of specific functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands.

Key expected FT-IR peaks would include:

N-H Stretching: Although the nitrogen is secondary, a weak to moderate N-H stretching band might be observable around 3400 cm⁻¹ if any primary aniline is present, but for the N-methylated compound, this peak would be absent.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic carbon to nitrogen bond is expected in the 1350-1250 cm⁻¹ range.

C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds would be found in the fingerprint region, typically between 850 and 550 cm⁻¹. The spectrum of 1,3,5-trichlorobenzene (B151690) shows a strong band in this region, which is consistent with this expectation. spectrabase.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene (B151609) ring and the C-Cl bonds, which may be weak in the IR spectrum.

NMR spectroscopy is the most powerful tool for unambiguous structural determination. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and data from related compounds. rsc.orgrsc.org

¹H NMR: The proton NMR spectrum would be relatively simple.

Aromatic Protons: The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They would appear as a single peak (a singlet) in the aromatic region (likely δ 7.0-7.5 ppm). For comparison, the two aromatic protons of 3,4,5-trichloroaniline (B147634) appear as a singlet at δ 6.98 ppm.

N-H Proton: A broad singlet corresponding to the proton on the nitrogen atom would be present, its chemical shift being dependent on solvent and concentration.

N-Methyl Protons: The three protons of the methyl group would appear as a singlet (or a doublet if coupled to the N-H proton, though this coupling is often not observed due to exchange) in the upfield region, likely around δ 2.8-3.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbon attached to the nitrogen (C-N) would be the most upfield of the substituted carbons. The carbons bearing chlorine atoms (C-Cl) would be shifted downfield, and the carbons bearing hydrogen atoms (C-H) would appear in the typical aromatic region (~115-130 ppm). For reference, the ¹³C NMR spectrum of 2,4,5-trichloroaniline (B140166) shows signals for the C-Cl carbons in the range of δ 120-130 ppm and the C-N carbon at δ 143.5 ppm. chemicalbook.com

N-Methyl Carbon: A single signal for the methyl carbon would appear in the aliphatic region, typically around δ 30-40 ppm.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.2 | Singlet (2H) | Aromatic protons (H-2, H-6). |

| Variable | Broad Singlet (1H) | N-H proton. | |

| ~2.9 | Singlet (3H) | N-Methyl protons. | |

| ¹³C | ~145 | Singlet | Aromatic carbon attached to nitrogen (C-1). |

| ~115 | Singlet | Aromatic carbons with protons (C-2, C-6). | |

| ~135 | Singlet | Aromatic carbons with chlorine (C-3, C-5). | |

| ~125 | Singlet | Aromatic carbon with chlorine (C-4). |

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like this compound exhibit characteristic absorptions due to π → π* and n → π* electronic transitions. rsc.org

The benzene ring and the lone pair of electrons on the nitrogen atom constitute the chromophore. The presence of chlorine substituents and the N-methyl group will cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max) compared to unsubstituted aniline. One would expect to see primary absorption bands in the UV region, likely between 240 and 260 nm, and a secondary, weaker band at a longer wavelength, possibly around 280-300 nm, which is characteristic of substituted anilines. rsc.org

Computational and Theoretical Studies of N Methyl 3,4,5 Trichloroaniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are powerful computational tools used to predict the geometric, electronic, and energetic properties of molecules. These methods, rooted in the principles of quantum mechanics, provide a theoretical framework for understanding molecular behavior at the atomic level. For a molecule like n-Methyl-3,4,5-trichloroaniline, these calculations would offer insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT calculations, often employing functionals like B3LYP or PBE with various basis sets, would be instrumental in optimizing the molecular geometry of this compound. This process would yield precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of its atoms.

Furthermore, DFT is used to calculate reactivity descriptors. These parameters, derived from the electron density, help in predicting the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack, thus providing a theoretical basis for its chemical behavior.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-N | Data not available |

| C-Cl | Data not available | |

| N-CH₃ | Data not available | |

| C-C (aromatic) | Data not available | |

| Bond Angle | C-N-C | Data not available |

| Cl-C-C | Data not available | |

| Dihedral Angle | C-C-N-C | Data not available |

Note: This table is for illustrative purposes only. The values are placeholders as no specific data for this compound was found.

Molecular Modeling and Electronic Structure Analysis

Building upon the foundational data from quantum chemical calculations, molecular modeling and further electronic structure analysis provide a deeper understanding of a molecule's properties and potential applications.

HOMO-LUMO Energy Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

| Ionization Potential | IP | Data not available |

| Electron Affinity | EA | Data not available |

Note: This table is for illustrative purposes only. The values are placeholders as no specific data for this compound was found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP map indicate regions of varying electrostatic potential, with red typically representing electron-rich (negative potential) areas, which are prone to electrophilic attack, and blue representing electron-poor (positive potential) regions, susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative chlorine atoms and the nitrogen atom as potential sites for interaction.

Applications Research and Environmental Presence Studies

Role as a Chemical Intermediate in Industrial Synthesis

There is no specific information available in the public domain detailing the role of n-Methyl-3,4,5-trichloroaniline as a chemical intermediate in the industrial synthesis of dyes, pigments, or other non-pharmaceutical products. However, other trichloroaniline isomers are well-documented as important precursors in these industries.

For instance, 2,4,5-trichloroaniline (B140166) serves as a key intermediate in the production of azo dyes and pigments. It is a starting material for the synthesis of Pigment Red 112 and Pigment Red 218. The synthesis of these pigments involves the diazotization of 2,4,5-trichloroaniline, followed by coupling with other chemical components. Similarly, 2,4,6-trichloroaniline (B165571) is recognized as an intermediate in the manufacture of mono-azo dyestuffs.

The broader category of chloroanilines is widely used as chemical intermediates in the manufacturing of dyes and industrial compounds. While direct evidence for this compound is absent, the established utility of other trichloroanilines suggests a potential, though unconfirmed, role for it or its derivatives in similar synthetic pathways.

Research on this compound in Agricultural Chemical Production

Chloroanilines as a class are fundamental in the manufacturing of various pesticides. For example, 2,4,5-trichloroaniline is used in the preparation of some insecticides and herbicides. Additionally, 2,4,6-trichloroaniline is an intermediate in the synthesis of fungicides.

Derivatives of 3,4,5-trichloroaniline (B147634), the parent compound of this compound, have been noted for their potential use in agricultural chemistry, particularly in the development of herbicides and fungicides. This suggests that the trichloroaniline structure is of interest in agrochemical research, although specific data on the N-methylated variant remains elusive.

Methodologies for Environmental Detection and Tracking of this compound in Environmental Matrices

No specific methodologies have been documented for the environmental detection and tracking of this compound in environmental matrices such as soil and water. However, analytical methods have been developed for its parent compound, 3,4,5-trichloroaniline, which indicate potential approaches for the detection of related compounds.

One established method for the determination of substituted aromatic amines, including 3,4,5-trichloroaniline, in sediment and water samples is capillary column gas chromatography. sigmaaldrich.com Furthermore, high-performance liquid chromatography (HPLC) has been utilized for the analysis of 3,4,5-trichloroaniline. A specific reverse-phase HPLC method has been described using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.

These analytical techniques provide a foundation for developing methods to detect and track this compound, though specific protocols would require validation for this particular compound. The environmental persistence and potential for bioaccumulation of trichloroanilines underscore the importance of such analytical methods for environmental monitoring. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Methyl-3,4,5-trichloroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of n-methylated trichloroanilines typically involves nucleophilic substitution or reductive alkylation. For example, highlights a Ru-catalyzed reaction under basic conditions (sodium methoxide, 110°C, 12 hours) for synthesizing 3-chloro-4-methoxy-N-methylaniline, achieving 84% yield. Adapting this protocol, researchers could explore similar transition-metal catalysis for n-Methyl-3,4,5-trichloroaniline synthesis. Key variables include solvent polarity, temperature, and base strength. Optimization via Design of Experiments (DoE) is recommended to balance steric hindrance from chlorine substituents and methylation efficiency .

Q. How can researchers characterize the purity and structural integrity of n-Methyl-3,4,5-trichloroaniline?

- Methodological Answer : Combine chromatographic (HPLC/GC-MS) and spectroscopic techniques. demonstrates the use of FT-IR and Raman spectroscopy for vibrational analysis of trichloroaniline derivatives. For n-Methyl-3,4,5-trichloroaniline, focus on characteristic peaks:

- FT-IR : N–H stretching (~3400 cm⁻¹), C–Cl stretches (600–800 cm⁻¹), and C–N vibrations (~1250 cm⁻¹).

- ¹H NMR : Methyl group resonance (~2.8–3.2 ppm) and aromatic protons (downfield shifts due to electron-withdrawing Cl groups).

Cross-validate purity using melting point analysis and elemental composition (CHNS/O) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of n-Methyl-3,4,5-trichloroaniline?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) can predict molecular orbitals, electrostatic potential surfaces, and reaction pathways. applied DFT to analyze 2,4,5-trichloroaniline’s HOMO-LUMO gap (4.8 eV) and nonlinear optical properties. For n-Methyl-3,4,5-trichloroaniline, simulate substituent effects on aromatic ring electron density and methyl group steric interactions. Compare results with experimental UV-Vis and NMR data to validate models .

Q. How does the substitution pattern of chlorine atoms influence the compound’s biological or catalytic activity?

- Methodological Answer : Structure-activity relationships (SAR) can be studied via comparative assays. For example:

- Enzyme Inhibition : Test n-Methyl-3,4,5-trichloroaniline against analogs (e.g., 3,4-dichloroaniline in ) to evaluate steric/electronic effects on binding.

- Catalytic Applications : Assess its role as a ligand in metal-catalyzed reactions (e.g., coupling reactions). ’s Ru-catalyzed synthesis suggests potential for designing analogous catalysts.

Use QSAR models to correlate Cl substituent positions with activity metrics .

Q. What are the challenges in analyzing n-Methyl-3,4,5-trichloroaniline in environmental matrices, and how can they be mitigated?

- Methodological Answer : Challenges include low volatility (GC-MS limitations) and matrix interference. recommends HPLC with a C18 column and MS/MS detection for chlorinated anilines. Optimize extraction using solid-phase microextraction (SPME) or QuEChERS. For quantification, use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.